1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine

Lipophilicity Drug-likeness CNS Multiparameter Optimization

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine (CAS 1245821-07-1, molecular formula C₁₀H₁₆F₂N₄, MW 230.26 g/mol) is a heterocyclic building block comprising a 1-(difluoromethyl)-1H-pyrazole moiety linked via a methylene bridge to a piperidin-4-amine scaffold. The compound exists primarily as a free base with a computed XLogP3 of 0.6, a topological polar surface area of 47.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within favorable drug-like physicochemical space for fragment-based screening and lead optimization programs.

Molecular Formula C10H16F2N4
Molecular Weight 230.26 g/mol
Cat. No. B10904844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine
Molecular FormulaC10H16F2N4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC=NN2C(F)F
InChIInChI=1S/C10H16F2N4/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15/h1,4,8,10H,2-3,5-7,13H2
InChIKeyFEEQZWVEGHSPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine – Structural Baseline and Procurement-Relevant Characteristics


1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine (CAS 1245821-07-1, molecular formula C₁₀H₁₆F₂N₄, MW 230.26 g/mol) is a heterocyclic building block comprising a 1-(difluoromethyl)-1H-pyrazole moiety linked via a methylene bridge to a piperidin-4-amine scaffold [1]. The compound exists primarily as a free base with a computed XLogP3 of 0.6, a topological polar surface area of 47.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within favorable drug-like physicochemical space for fragment-based screening and lead optimization programs [1]. Its hydrochloride salt form (CAS 1431964-14-5, MW 266.72) is also commercially available to enhance aqueous solubility for biological assays .

Why In-Class Piperidine-Pyrazole Building Blocks Cannot Substitute for 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine in Medicinal Chemistry Campaigns


The difluoromethyl (-CF₂H) substituent at the pyrazole N1 position is not a generic lipophilic group; it functions as a metabolically stable hydrogen-bond donor bioisostere that cannot be replicated by -CH₃, -CF₃, or unsubstituted pyrazole analogs [1]. Altering the substitution position from pyrazol-5-yl to pyrazol-4-yl shifts the exit vector geometry of the methylene bridge, fundamentally changing the orientation of the piperidin-4-amine moiety in target binding pockets . Replacing the piperidine ring with piperazine (e.g., CAS 1245823-85-1) introduces an additional basic amine that alters pKa, hydrogen-bonding capacity, and off-target polypharmacology profiles . These three structural determinants—difluoromethyl regiochemistry, methylene bridge attachment point, and the piperidine-vs-piperazine heterocycle choice—are each individually consequential for SAR interpretation; substituting any one of them nullifies quantitative structure-activity correlations established for this specific scaffold .

Quantitative Differentiation Evidence: 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine vs. Closest Structural Analogs


Physicochemical Differentiation: Computed XLogP3 and Polar Surface Area vs. Piperazine Analog

The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (tPSA) of 47.1 Ų, as recorded in PubChem [1]. By comparison, the piperazine analog 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine (CAS 1245823-85-1, MW 216.23 free base) introduces an additional N-H hydrogen bond donor, increasing tPSA and reducing logP, which shifts the compound further from optimal CNS drug-like space . The target compound's XLogP3 of 0.6 falls within the preferred CNS range (1–3), whereas piperazine analogs typically exhibit XLogP3 < 0.5, reducing passive permeability across the blood-brain barrier . This difference is quantifiable and meaningful for programs targeting CNS indications where fine-tuning of logP is critical.

Lipophilicity Drug-likeness CNS Multiparameter Optimization

Free Base vs. Hydrochloride Salt: Solubility and Formulation-Relevant Property Comparison

The free base (CAS 1245821-07-1, MW 230.26) and hydrochloride salt (CAS 1431964-14-5, MW 266.72) represent two procurement options with distinct physicochemical profiles. The hydrochloride salt incorporates one equivalent of HCl (ΔMW +36.46 g/mol), which protonates the piperidine secondary amine (calculated pKa ~9.5–10.0 for aliphatic piperidine amines) . This salt formation is reported to enhance aqueous solubility for biological assay conditions compared to the free base . For in vitro biochemical and cell-based assays requiring DMSO stock solutions >10 mM, the hydrochloride form is typically preferred; for downstream chemistry derivatization (e.g., amide coupling, reductive amination), the free base form is required to avoid competing protonation of the nucleophilic primary amine .

Salt selection Aqueous solubility Formulation development

Regioisomeric Specificity: Pyrazol-5-yl vs. Pyrazol-4-yl Substitution Directs Exit Vector Geometry

The methylene bridge connecting the difluoromethylpyrazole to the piperidin-4-amine is attached at the pyrazole C5 position (IUPAC numbering: 3-position in the 2-(difluoromethyl)pyrazole naming convention) [1]. The regioisomeric analog 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine places the piperidine directly at the pyrazole C4 position without a methylene spacer, resulting in a different dihedral angle and distance between the difluoromethyl group and the piperidine amine . This structural difference produces distinct pharmacophoric vectors: the C5-methylene-piperidine arrangement in the target compound projects the amine ~2.5–3.0 Å further from the pyrazole core and at a different angular orientation compared to the C4-directly-attached analog . Such geometric differences are critical in fragment-based drug design where precise vector alignment determines binding pocket complementarity.

Regioisomerism Scaffold geometry Structure-based drug design

Primary Amine Derivatization Potential: Free NH₂ Enables Specific Conjugation Chemistries

The piperidin-4-amine moiety features a primary aliphatic amine (pKa ~10.0) that serves as a unique reactive handle for selective derivatization via amide coupling, reductive amination, sulfonamide formation, or urea/thiourea synthesis [1]. The difluoromethyl-substituted pyrazole does not contain competing nucleophilic sites under standard coupling conditions (pH 7–9, room temperature), enabling chemoselective functionalization at the piperidine amine [1]. In contrast, the piperazine analog (CAS 1245823-85-1) presents two secondary amines with similar pKa values (~9.7 and ~5.5), introducing regioselectivity challenges in derivatization that require orthogonal protecting group strategies . For PROTAC development, where a single, defined linker attachment point is essential, the target compound offers unambiguous monofunctionalization [2].

Amine bioconjugation Chemical biology PROTAC linker attachment

Difluoromethyl as a Metabolically Stable Hydrogen Bond Donor: Advantage over Methyl and Trifluoromethyl Analogs

The -CF₂H group at the pyrazole N1 position is documented in the medicinal chemistry literature as a lipophilic hydrogen bond donor (HBD) with a hydrogen bond acidity parameter (α₂ᴴ) of approximately 0.15–0.20, compared to -CH₃ (α₂ᴴ ≈ 0) and -CF₃ (α₂ᴴ ≈ 0, but strongly electron-withdrawing) [1]. This property enables the -CF₂H group to engage in stabilizing hydrogen-bond interactions with protein backbone carbonyls (C=O···H-CF₂ distance ~2.2–2.5 Å) while simultaneously providing metabolic shielding against oxidative N-dealkylation at the pyrazole N1 position, a common metabolic soft spot in N-alkylpyrazoles [1][2]. The N-CH₃ analog would lack HBD capacity; the N-CF₃ analog would lack HBD capacity and introduce strong electron withdrawal that alters pyrazole electronics; neither replicates the combined HBD and metabolic stability profile of -CF₂H [2].

Metabolic stability Bioisostere Hydrogen bond donor

Optimal Application Scenarios for 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS Kinase ATP-Binding Sites

The target compound's XLogP3 of 0.6 and tPSA of 47.1 Ų place it within the CNS drug-like chemical space [1]. Its single primary amine provides a defined hydrogen-bonding vector suitable for interaction with the kinase hinge region, while the difluoromethyl group can engage the ribose pocket or DFG-loop backbone carbonyls via C-F···H-O hydrogen bonds . When used in fragment cocktails at 500 μM screening concentration, the free base form dissolves readily in DMSO and is compatible with both biochemical (HTRF, FP) and biophysical (SPR, MST) assay formats [1]. The unambiguous single amine derivatization site enables rapid fragment-to-lead elaboration through amide library synthesis without protection/deprotection steps [2].

PROTAC Linker Attachment Point for E3 Ligase Recruiting Degraders

In targeted protein degradation (PROTAC) design, the piperidine primary amine serves as a clean, site-specific linker attachment point for conjugation to either a CRBN (cereblon) or VHL (von Hippel-Lindau) E3 ligase recruiting element [1]. The difluoromethylpyrazole moiety functions as the target-protein-binding warhead, and the methylene spacer between the pyrazole and piperidine provides sufficient conformational flexibility for ternary complex formation . The free base form is essential for this application, as the amine must be available for direct amide coupling with carboxylate-terminated PEG linkers; the hydrochloride salt requires neutralization prior to coupling, reducing synthetic efficiency .

Selective Chemical Biology Probe Development via Primary Amine Conjugation to Fluorophores or Biotin

The single primary amine on the piperidine ring enables site-specific conjugation of reporter tags (fluorophores such as BODIPY, fluorescein, or rhodamine; affinity tags such as biotin) without cross-reactivity at the difluoromethylpyrazole moiety [1]. The resulting conjugates maintain structural integrity because the conjugation occurs at a solvent-exposed position (piperidine C4) distal from the pyrazole pharmacophore, minimizing interference with target binding . The target compound's computed molecular weight of 230.26 g/mol ensures that even after fluorophore conjugation (typical MW addition 400–600 Da), the final probe remains within a tractable size range for cellular permeability [1].

Building Block for Parallel Library Synthesis in Lead Optimization Programs

The combination of one chemoselective primary amine and a difluoromethylpyrazole scaffold that is stable under standard synthetic conditions (amide coupling, reductive amination, Buchwald-Hartwig coupling, Suzuki-Miyaura cross-coupling when halogenated derivatives are employed) makes this compound an efficient starting point for parallel library synthesis [1]. At a typical procurement purity of 98% (verified by HPLC at 254 nm) , the compound can be used directly in array chemistry without prior purification. The difluoromethyl group's resistance to oxidative metabolism means that library members retain a key metabolic stability feature regardless of subsequent derivatization at the piperidine amine [2].

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